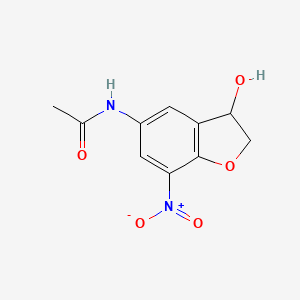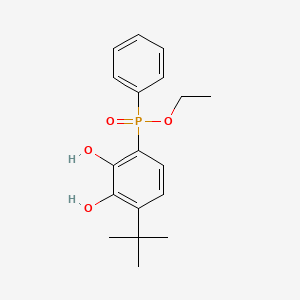![molecular formula C21H25ClN4O3 B11466713 5-(2-chlorophenyl)-1,3-dimethyl-6-(3-morpholinopropyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11466713.png)
5-(2-chlorophenyl)-1,3-dimethyl-6-(3-morpholinopropyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of various functional groups, such as the chlorophenyl, dimethyl, and morpholinyl groups, contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions
Formation of Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution using chlorobenzene derivatives.
Dimethylation: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of Morpholinyl Group: This step involves nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and morpholinyl groups allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The unique combination of the chlorophenyl, dimethyl, and morpholinyl groups in 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE imparts distinct chemical and biological properties. Compared to its analogs, the presence of the chlorine atom may enhance its binding affinity to certain targets, potentially leading to improved pharmacological activity.
属性
分子式 |
C21H25ClN4O3 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
5-(2-chlorophenyl)-1,3-dimethyl-6-(3-morpholin-4-ylpropyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H25ClN4O3/c1-23-17-14-26(9-5-8-25-10-12-29-13-11-25)19(15-6-3-4-7-16(15)22)18(17)20(27)24(2)21(23)28/h3-4,6-7,14H,5,8-13H2,1-2H3 |
InChI 键 |
GAXQCCPSSUQBFJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)CCCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B11466631.png)

![7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11466649.png)
![3-(4-Chlorophenyl)-5-{3-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11466654.png)

![6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11466666.png)
![3'-hydroxy-1'-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11466677.png)

![3-Amino-4-benzoyl-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),3,9-tetraen-11-one](/img/structure/B11466692.png)
![4-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466695.png)
![4-[(3-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466711.png)
![6-cyclopentyl-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11466712.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11466716.png)
![7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11466724.png)
